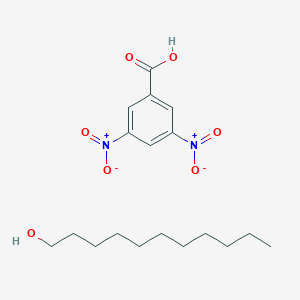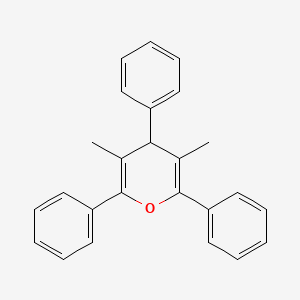
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran: is an organic compound belonging to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This specific compound is characterized by its three phenyl groups and two methyl groups attached to the pyran ring, making it a highly substituted derivative of pyran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the condensation of benzalacetophenone with acetophenone in the presence of a strong acid like fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) followed by refluxing for an hour . The product is then crystallized and purified.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the pyran ring.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: This compound has similar structural features but lacks the phenyl groups, making it less complex.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: This derivative has hydroxyl groups instead of phenyl groups, which significantly alters its chemical properties.
Tetrahydropyran: A simpler pyran derivative with a saturated ring, used primarily as a protecting group in organic synthesis.
Uniqueness
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of three phenyl groups and two methyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
91404-18-1 |
|---|---|
Fórmula molecular |
C25H22O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C25H22O/c1-18-23(20-12-6-3-7-13-20)19(2)25(22-16-10-5-11-17-22)26-24(18)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
Clave InChI |
YBPXSEZFUAORIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C(C1C2=CC=CC=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
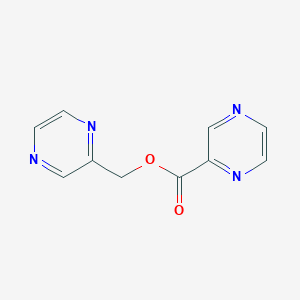
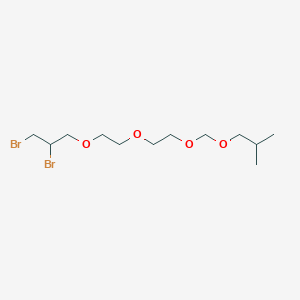

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
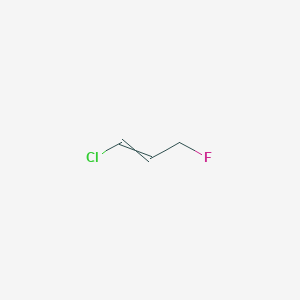
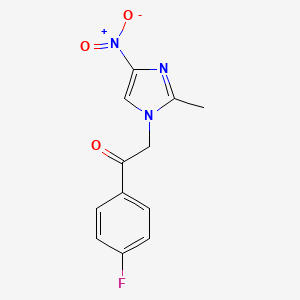

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
